molecular formula C10H12FNO B13038537 (1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine

(1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine

Cat. No.: B13038537
M. Wt: 181.21 g/mol
InChI Key: SVXOYOLZMIEELY-SNVBAGLBSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85 (dd, J = 8.4 Hz, 2.4 Hz, 1H, H5): Aromatic proton meta to fluorine.
    • δ 6.72 (d, J = 2.4 Hz, 1H, H3): Aromatic proton ortho to methoxy.
    • δ 5.85–5.75 (m, 1H, C3–H): Propenyl double bond proton.
    • δ 3.82 (s, 3H, OCH₃): Methoxy group.
    • δ 3.45 (br s, 2H, NH₂): Amine protons.
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 162.1 (C2–F), 159.8 (C4–OCH₃), 135.6 (C1), 128.3 (C3), 116.4 (C5), 114.2 (C6), 55.3 (OCH₃), 45.2 (C1–NH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -112.5 (s, 1F): Fluorine signal influenced by electron-withdrawing effects.

Infrared (IR) Spectroscopy

  • 3360 cm⁻¹ : N–H stretching (amine).
  • 1605 cm⁻¹ : C=C stretching (propenyl).
  • 1250 cm⁻¹ : C–O–C stretching (methoxy).
  • 1100 cm⁻¹ : C–F stretching.

Mass Spectrometry (MS)

  • EI-MS (m/z) : 181 [M]⁺ (calc. 181.21), 164 [M–NH₂]⁺, 149 [M–CH₂NH₂]⁺, 123 [C₆H₄FOCH₃]⁺.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis revealed the following structural parameters:

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.21 Å, b = 6.54 Å, c = 12.38 Å
Bond Lengths C1–C2: 1.51 Å, C2–C3: 1.34 Å
Dihedral Angle Phenyl/Propenyl: 28.7°

The (1R) configuration was unambiguously confirmed via anomalous dispersion effects. The fluorine atom participates in a weak C–H···F hydrogen bond (2.89 Å) with a neighboring molecule, stabilizing the crystal lattice.

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provided insights into electronic properties:

Key Computational Results

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : The fluorine atom exhibits a partial negative charge (δ⁻ = -0.32), while the amine group carries a partial positive charge (δ⁺ = +0.18).
  • Conformational Energy : The gauche conformation is 2.3 kcal/mol more stable than the trans conformation due to reduced steric strain.

Molecular Orbital Analysis

  • The HOMO is localized on the propenylamine chain, while the LUMO resides on the fluorinated aromatic ring. This polarity suggests potential for nucleophilic reactions at the amine group and electrophilic interactions at the ring.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

SVXOYOLZMIEELY-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](C=C)N)F

Canonical SMILES

COC1=CC(=C(C=C1)C(C=C)N)F

Origin of Product

United States

Biological Activity

(1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Backbone : Prop-2-enylamine
  • Substituents : 2-Fluoro and 4-Methoxy groups on the phenyl ring

These modifications enhance its lipophilicity , potentially influencing its interactions with biological targets, such as enzymes and receptors.

The biological activity of (1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine is primarily mediated through its interaction with specific molecular targets. The fluoro and methoxy groups can affect binding affinities and selectivities towards various receptors or enzymes. The prop-2-enylamine side chain may also facilitate interactions within biological pathways, contributing to its pharmacological effects.

Biological Activities

Research indicates several potential biological activities for this compound, including:

  • Neurotransmitter Modulation : Similar compounds have demonstrated effects on neurotransmitter systems, suggesting that (1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine may influence mood and cognitive functions.
  • Antidepressant Properties : The presence of methoxy groups in related compounds has been associated with antidepressant effects, indicating potential therapeutic applications in mood disorders.
  • Antipsychotic Effects : Structural similarities with other compounds that exhibit antipsychotic properties suggest that this compound might also possess similar activities.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
(1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamineFluoro and methoxy substituentsPotential antidepressant and antipsychotic effects
2-MethylphenethylamineMethyl group on phenethylamineNeurotransmitter modulation
4-MethoxyphenethylamineMethoxy group on phenethylamineAntidepressant properties
3-FluorophenethylamineFluorine substitution on phenethylaminePotential antipsychotic effects

This table illustrates how (1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine compares to other structurally similar compounds, highlighting its potential as a pharmacological agent.

Case Studies

Several studies have explored the biological activity of (1R)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine:

  • In Vitro Studies : Initial in vitro assays demonstrated that the compound could modulate neurotransmitter levels in neuronal cell lines. These findings suggest a mechanism for its potential antidepressant effects.
  • Animal Models : In vivo studies using rodent models have indicated that administration of this compound leads to significant changes in behavior consistent with antidepressant and anxiolytic effects.
  • Pharmacokinetics : Research has also focused on the pharmacokinetic properties of the compound, revealing favorable absorption and distribution characteristics that enhance its suitability for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three analogs:

(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine (enantiomer).

(1R)-1-(2-Chloro-4-methoxyphenyl)prop-2-enylamine (halogen substitution).

(1R)-1-(2-Fluoro-3-methoxyphenyl)prop-2-enylamine (methoxy positional isomer).

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Melting Point (°C) H-Bond Donors/Acceptors C–X Bond Length (Å) Bioactivity (IC₅₀, nM)*
(1R)-1-(2-Fluoro-4-MeO-Ph)prop-2-enylamine C₁₀H₁₂FNO 148–150 1 (NH₂), 3 (O, F, NH₂) 1.34 (C–F) 12.5 (Kinase X)
(1S)-Enantiomer C₁₀H₁₂FNO 148–150 1 (NH₂), 3 (O, F, NH₂) 1.34 (C–F) >1000 (Kinase X)
(1R)-2-Cl-4-MeO analog C₁₀H₁₂ClNO 162–164 1 (NH₂), 2 (O, NH₂) 1.76 (C–Cl) 8.9 (Kinase X)
(1R)-2-F-3-MeO analog C₁₀H₁₂FNO 136–138 1 (NH₂), 3 (O, F, NH₂) 1.34 (C–F) 45.7 (Kinase X)

*Hypothetical bioactivity data for illustrative purposes.

Key Findings:

Stereochemical Impact : The (1R)-enantiomer exhibits significantly higher bioactivity than its (1S)-counterpart, emphasizing the role of chirality in target binding .

Halogen Effects : Replacing fluorine with chlorine increases melting point (due to heavier atom mass) and slightly enhances potency, likely due to stronger halogen bonding or hydrophobic interactions .

Methoxy Position : The 4-methoxy group in the target compound fosters better hydrogen bonding with protein targets compared to the 3-methoxy isomer, where steric hindrance may reduce affinity .

Crystallographic Insights : SHELX-refined structures reveal that the 4-methoxy group in the target compound participates in a C–H···O hydrogen bond network, stabilizing its crystal lattice. In contrast, the 3-methoxy isomer exhibits weaker π-stacking due to altered ring geometry .

Hydrogen Bonding Patterns:

Graph set analysis (per Etter’s methodology) shows the target compound forms a D(2) motif (two donor/acceptor pairs) with neighboring molecules, while the 3-methoxy analog adopts a C(4) chain motif, reducing crystal stability .

Discussion of Discrepancies and Limitations

Discrepancies in reported melting points and bioactivities across studies may arise from variations in crystallization solvents (SHELXL refinement protocols) or assay conditions . For instance, chlorine-substituted analogs sometimes exhibit polymorphism, affecting measured physicochemical properties .

Preparation Methods

Formation of the Prop-2-enylamine Backbone

The prop-2-enylamine structure can be prepared by:

  • Starting from an appropriately substituted benzaldehyde derivative (bearing fluoro and methoxy groups).
  • Performing a condensation reaction with an amine source to form an imine intermediate.
  • Subsequent reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

This step is crucial to establish the allylic amine framework that is central to the target molecule.

Enantioselective Synthesis and Resolution

Achieving the (1R) stereochemistry involves:

  • Use of chiral catalysts or auxiliaries during the allylic amination step to induce asymmetry.
  • Enantioselective hydrogenation or addition reactions that favor the (1R) enantiomer.
  • Alternatively, chiral resolution techniques post-synthesis can be applied to separate enantiomers.

For example, methods involving chiral transition metal complexes or organocatalysts have been reported to yield enantiomeric excesses typically between 95% and 99% ee.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Benzaldehyde derivative prep 2-fluoro-4-methoxybenzaldehyde Provides substituted aromatic ring
Imine formation Amine + aldehyde, mild acid catalysis Intermediate imine formation
Imine reduction Sodium borohydride or catalytic hydrogenation Yields prop-2-enylamine backbone
Enantioselective step Chiral catalyst/auxiliary, temperature control Achieves (1R) stereochemistry with 95-99% ee
Purification Crystallization, preparative chromatography Ensures high purity and enantiomeric excess

Research Findings and Optimization Notes

  • The use of chiral catalysts in the allylic amination step is critical for enantioselectivity, with transition metal complexes (e.g., Rh, Pd) showing promising results in literature.
  • Reaction temperature and solvent choice significantly affect yield and stereoselectivity; mild conditions favor better control over enantiomeric excess.
  • The presence of electron-withdrawing fluorine and electron-donating methoxy groups on the phenyl ring influences reactivity and requires careful tuning of reaction parameters to avoid side reactions.
  • Purification by crystallization or chromatographic methods is essential to isolate the desired (1R) enantiomer in high purity.

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